molecular formula C18H22FN3O2S B2998991 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034319-23-6

4-fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2998991
CAS No.: 2034319-23-6
M. Wt: 363.45
InChI Key: NITVLPNIEYZCIE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS: 2034319-23-6) is a benzenesulfonamide derivative with a molecular formula of C₁₈H₂₂FN₃O₂S and a molecular weight of 363.5 g/mol . Its structure features a 4-fluoro-2-methyl-substituted benzene ring linked via a sulfonamide group to a piperidin-4-ylmethyl moiety, which is further substituted with a pyridin-4-yl group.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-14-12-16(19)2-3-18(14)25(23,24)21-13-15-6-10-22(11-7-15)17-4-8-20-9-5-17/h2-5,8-9,12,15,21H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITVLPNIEYZCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₈FN₃O₂S
  • Molecular Weight : 325.38 g/mol
  • CAS Number : 134799604

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the fluorine atom and the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Studies have shown that sulfonamide derivatives can exhibit significant anticancer properties. For instance, the compound's structural analogs have demonstrated efficacy against several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

The compound's sulfonamide moiety is known for its antibacterial properties. In vitro tests have shown activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) values for related sulfonamides ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

This indicates that the compound may possess significant antibacterial effects, potentially useful in treating bacterial infections.

Antifungal Activity

Similar to its antibacterial properties, the compound has shown antifungal activity against various strains, including Candida albicans. The observed MIC values suggest moderate to high efficacy against fungal pathogens .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer activity of a related compound demonstrated that it significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of a series of piperidine derivatives, highlighting how modifications in the piperidine ring enhanced antibacterial activity. These findings suggest that structural variations in compounds similar to 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide could lead to improved therapeutic agents .

Data Tables

Biological Activity Target Organism/Cell Line Effect Reference
AnticancerMDA-MB-231 (Breast Cancer)Inhibition of proliferation
AnticancerHepG2 (Liver Cancer)Induction of apoptosis
AntibacterialStaphylococcus aureusMIC: 0.0039 - 0.025 mg/mL
AntifungalCandida albicansModerate efficacy

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares a core benzenesulfonamide-piperidine scaffold with several analogs, but key differences in substituents influence its physicochemical and biological properties (Table 1).

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound Name Substituents on Benzene Ring Piperidine-Linked Group Molecular Weight (g/mol) Key References
Target Compound 4-fluoro, 2-methyl Pyridin-4-yl 363.5
Compound 10 () 5-chloro, 2-fluoro 2-(2,2,2-trifluoroethoxy)phenoxyethyl 497.02
Compound 16 () 5-chloro, 2-fluoro 2,2-dimethyl-dihydrobenzofuran-7-yloxyethyl 497.02
Compound 13p () 2-chloro, 4-fluoro, 5-(trifluoromethyl) 3-fluorobenzoyl 600.9 (calculated)
Compound 15 () 3-chloro 2,2-dimethyl-dihydrobenzofuran-7-yloxyethyl 479.03

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro and 2-methyl substituents on the target compound balance lipophilicity and steric effects. In contrast, analogs like Compound 10 (5-chloro-2-fluoro) and Compound 13p (2-chloro-4-fluoro-5-trifluoromethyl) incorporate stronger electron-withdrawing groups, which may enhance receptor binding but increase metabolic instability .

Key Observations :

  • Yields for analogs range from 67–83% , with purity confirmed via UPLC/MS and NMR . The absence of synthesis details for the target compound suggests opportunities for methodological optimization, such as using pre-milled K₂CO₃ to improve reaction efficiency .

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, analogs exhibit melting points from 132–230°C , influenced by substituent polarity and crystallinity .

Pharmacological Activity

For example:

  • Compound 16 showed moderate receptor affinity, attributed to its 5-chloro-2-fluoro substituents and dihydrobenzofuran moiety .
  • The pyridin-4-yl group in the target compound may mimic the aromatic pharmacophore of fentanyl analogs (e.g., W-18), though without the opioid receptor affinity associated with phenylethyl-piperidine scaffolds .

Structure-Activity Relationships (SAR)

  • Fluorine Position : The 4-fluoro substituent in the target compound may optimize hydrogen bonding with receptor residues, whereas 2-fluoro (e.g., Compound 10) could alter steric interactions .
  • Methyl vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging sulfonamide and piperidine/pyridine intermediates. Purity optimization involves chromatographic techniques (e.g., flash column chromatography) and crystallization using polar aprotic solvents. Multi-scan absorption correction in X-ray crystallography (e.g., CrysAlis PRO) ensures structural validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, particularly the pyridinyl-piperidine linkage and sulfonamide group.
  • X-ray Diffraction : Resolves torsional angles and non-covalent interactions (e.g., hydrogen bonds) in the crystal lattice. For example, triclinic symmetry (space group P1) with lattice parameters a = 13.6081 Å, b = 14.5662 Å, and α = 74.439° was reported for analogous sulfonamides .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 535.47 for C₂₂H₂₃BrN₄O₃S₂ analogs) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For sulfonamide derivatives, antimicrobial or enzyme inhibition assays (e.g., kinase or protease targets) are common. Use molecular docking to predict binding affinities to targets like pyrimidine-binding enzymes, followed by in vitro dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic yield and scalability be improved using flow chemistry or Design of Experiments (DoE)?

  • Methodological Answer :

  • Flow Chemistry : Enables precise control of reaction parameters (temperature, residence time) for intermediates like pyridinyl-piperidine. For example, Omura-Sharma-Swern oxidation in flow systems minimizes side reactions .
  • DoE : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading). Statistical modeling (e.g., ANOVA) identifies critical factors, reducing trial runs by 50–70% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions).
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluoromethyl vs. trifluoromethyl groups) to isolate contributions to activity. For example, trifluoromethyl analogs show enhanced metabolic stability but reduced solubility .
  • Orthogonal Assays : Validate hits with alternative methods (e.g., SPR for binding kinetics if ELISA shows variability) .

Q. How can computational methods predict off-target interactions or metabolic pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic sites.
  • Density Functional Theory (DFT) : Calculate electron distribution in the sulfonamide group to identify electrophilic hotspots prone to glutathione conjugation .
  • Machine Learning : Train models on PubChem datasets to predict ADMET profiles .

Q. What experimental approaches identify polymorphic forms or solvates of this compound?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with Cambridge Structural Database entries.
  • Thermogravimetric Analysis (TGA) : Detect solvates by mass loss upon heating. For example, hemihydrate forms may show 2–3% weight loss at 100–150°C .
  • High-Throughput Crystallization : Screen >50 solvent combinations to isolate stable polymorphs .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates.
  • CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance to the compound, highlighting pathway dependencies .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for dynamic binding insights .

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